2-(Difluoromethyl)-6-methylbenzonitrile
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Overview
Description
2-(Difluoromethyl)-6-methylbenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as chlorobenzene .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-methylbenzonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylation reagent in continuous flow systems has been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Difluoromethyl)-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Monofluoromethyl)-benzonitrile: Contains a monofluoromethyl group.
2-(Difluoromethyl)-benzonitrile: Lacks the methyl group on the benzene ring.
Uniqueness
2-(Difluoromethyl)-6-methylbenzonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H7F2N |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2N/c1-6-3-2-4-7(9(10)11)8(6)5-12/h2-4,9H,1H3 |
InChI Key |
GWBCNSNQDAVEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)C#N |
Origin of Product |
United States |
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